N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that belongs to the class of benzothieno[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophenes, and pyrimidines. Key steps may involve:
Acylation: Introduction of the acetyl group to the aniline derivative.
Cyclization: Formation of the benzothieno[2,3-d]pyrimidine core.
Thioether Formation: Introduction of the sulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Medicinal applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothieno[2,3-d]pyrimidines: Other compounds in this class with similar structures.
Thioethers: Compounds containing the sulfanyl group.
Acetanilides: Compounds with the acetylamino group.
Uniqueness
The uniqueness of “N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.
Properties
Molecular Formula |
C27H26N4O3S2 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26N4O3S2/c1-16-7-13-20(14-8-16)31-26(34)24-21-5-3-4-6-22(21)36-25(24)30-27(31)35-15-23(33)29-19-11-9-18(10-12-19)28-17(2)32/h7-14H,3-6,15H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
KJTZKUKAICLIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C)SC5=C3CCCC5 |
Origin of Product |
United States |
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